

# (Z)-3-Penten-1-yne synonyms and alternative names

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## Compound of Interest

Compound Name: 3-Penten-1-yne, (Z)-

Cat. No.: B151741

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## In-Depth Technical Guide: (Z)-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-3-Penten-1-yne, including its nomenclature, physicochemical properties, and detailed spectral data. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

## Nomenclature and Synonyms

(Z)-3-Penten-1-yne is a volatile organic compound with the chemical formula  $C_5H_6$ . Due to its structure, it is also known by a variety of alternative names and synonyms. A comprehensive list is provided below to aid in literature searches and material sourcing.

Synonym/Alternative Name	Reference
cis-3-Penten-1-yne	<a href="#">[1]</a>
(3Z)-3-Penten-1-yne	<a href="#">[2]</a>
cis-Penten-1-yne	<a href="#">[2]</a>
Z-3-Penten-1-yne	<a href="#">[1]</a>
cis-2-Penten-4-yne	<a href="#">[2]</a>
(Z)-pent-3-en-1-yne	<a href="#">[1]</a>
Pent-1-yn-3-ene, (Z)-	<a href="#">[1]</a>
(Z)-CH <sub>3</sub> CH=CHC≡CH	<a href="#">[2]</a>

CAS Number: 1574-40-9[\[1\]](#)

## Physicochemical Properties

A summary of the key physical and chemical properties of (Z)-3-Penten-1-yne is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	66.10 g/mol	<a href="#">[1]</a>
Boiling Point	48-50 °C	
Melting Point	-100 °C	
Density	0.738 g/cm <sup>3</sup>	
Refractive Index	1.443	

## Spectral Data

Detailed spectral data is crucial for the identification and characterization of (Z)-3-Penten-1-yne. The following tables summarize the key features of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass spectra.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

$^1\text{H}$ NMR	$^{13}\text{C}$ NMR
Chemical Shift (ppm)	Assignment
1.70 (dd, $J=7.0, 1.8$ Hz, 3H)	$\text{CH}_3$
3.05 (d, $J=2.3$ Hz, 1H)	$\text{C}\equiv\text{CH}$
5.45 (dq, $J=10.8, 1.8$ Hz, 1H)	$=\text{CH}-\text{C}\equiv$
6.15 (dq, $J=10.8, 7.0$ Hz, 1H)	$\text{CH}_3-\text{CH}=\text{}$

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Intensity
$\sim 3300$	$\equiv\text{C}-\text{H}$ stretch	Strong
$\sim 2100$	$\text{C}\equiv\text{C}$ stretch	Medium
$\sim 1650$	$\text{C}=\text{C}$ stretch	Medium
$\sim 700$	cis C-H bend	Strong

## Mass Spectrometry

m/z	Relative Intensity (%)	Assignment
66	100	$[\text{M}]^+$ (Molecular Ion)
65	85	$[\text{M}-\text{H}]^+$
51	40	$[\text{C}_4\text{H}_3]^+$
39	60	$[\text{C}_3\text{H}_3]^+$

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (Z)-3-Penten-1-yne is not readily available in the searched literature, a general and widely applicable method for the stereoselective synthesis of (Z)-enynes involves the partial reduction of a conjugated diyne. A representative experimental workflow is provided below.

## Synthesis of (Z)-3-Penten-1-yne via Partial Hydrogenation

A common and effective method for the synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

Reaction Scheme:

Penta-1,3-diyne + H<sub>2</sub> (in the presence of Lindlar's catalyst) → (Z)-3-Penten-1-yne

General Procedure:

- **Catalyst Preparation:** A flask is charged with Lindlar's catalyst and a suitable solvent (e.g., methanol or hexane).
- **Reaction Setup:** The flask is connected to a hydrogen gas source (typically a balloon or a gas burette). The system is purged with hydrogen to remove air.
- **Addition of Starting Material:** A solution of penta-1,3-diyne in the same solvent is added to the reaction flask.
- **Reaction Monitoring:** The reaction is stirred vigorously at room temperature, and the uptake of hydrogen is monitored. The reaction is stopped after the absorption of one equivalent of hydrogen to prevent over-reduction to the corresponding alkane. Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is carefully removed under reduced pressure, taking care to avoid loss of the volatile product.

- Purification: The crude product is purified by distillation to yield pure (Z)-3-Penten-1-yne.[3][4][5]

## Visualizations

### Experimental Workflow for (Z)-3-Penten-1-yne Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of (Z)-3-Penten-1-yne as described in the experimental protocol section.

Caption: General workflow for the synthesis and purification of (Z)-3-Penten-1-yne.

This technical guide provides a foundational understanding of (Z)-3-Penten-1-yne for research and development purposes. For specific applications, further investigation into reaction optimization and safety protocols is recommended.

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## References

- 1. 3-Penten-1-yne, (Z)- | C<sub>5</sub>H<sub>6</sub> | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 3. How To [chem.rochester.edu]
- 4. chemistry.muohio.edu [chemistry.muohio.edu]
- 5. researchgate.net [researchgate.net]
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